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Compound of Interest

Compound Name: Methyl nitroacetate

Cat. No.: B050895 Get Quote

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary
Methyl nitroacetate (C₃H₅NO₄) is a valuable reagent in organic synthesis, utilized for its

reactive α-carbon and the versatile chemistry of its nitro and ester functional groups. This

document provides a comprehensive technical overview of the chemical structure and bonding

of methyl nitroacetate. It includes a detailed summary of its chemical and physical properties,

spectroscopic data, and a thorough description of its bonding characteristics. Furthermore, this

guide furnishes a detailed, validated experimental protocol for its synthesis and outlines

standard procedures for its characterization by nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopy.

Chemical Identity and Physical Properties
Methyl nitroacetate is a colorless to light yellow liquid.[1] Its primary identifiers and key

physical properties are summarized in the tables below for quick reference.

Table 1: Chemical Identifiers for Methyl Nitroacetate
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Identifier Value Citation

IUPAC Name methyl 2-nitroacetate [2]

Synonyms
Nitroacetic acid methyl ester,

Methyl α-nitroacetate
[3]

CAS Number 2483-57-0 [3]

Molecular Formula C₃H₅NO₄ [3]

Molecular Weight 119.08 g/mol [2]
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[O-]

InChI Key
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Table 2: Physical and Chemical Properties of Methyl
Nitroacetate

Property Value Citation

Appearance
Colorless to light yellow clear

liquid
[1]

Boiling Point 100 °C @ 25 mmHg [1]

Density 1.294 g/mL @ 25 °C [4]

Refractive Index (n20/D) 1.425 [4]

Chemical Structure and Bonding
The structure of methyl nitroacetate features a central sp³-hybridized carbon atom (the α-

carbon) bonded to a methyl ester group (-COOCH₃) and a nitro group (-NO₂). This unique

arrangement of electron-withdrawing groups dictates the molecule's reactivity, particularly the

acidity of the α-carbon protons.

Caption: 2D Chemical Structure of Methyl Nitroacetate.
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Bonding Analysis
The bonding in methyl nitroacetate is characterized by a combination of covalent sigma (σ)

and pi (π) bonds, as well as significant bond polarization and resonance effects.

Methyl Ester Group: The ester functional group consists of a carbonyl (C=O) double bond

and a C-O single bond. The carbonyl group is highly polarized towards the oxygen atom,

rendering the carbonyl carbon electrophilic.

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. The two

nitrogen-oxygen bonds are equivalent due to resonance, with the negative charge

delocalized across both oxygen atoms. This delocalization results in N-O bond lengths that

are intermediate between a single and a double bond. The nitrogen atom carries a formal

positive charge.

α-Carbon: The carbon atom situated between the ester and nitro groups is strongly

influenced by their inductive electron-withdrawing effects. This makes the attached protons

(α-protons) unusually acidic for an alkane-like carbon, with a pKa similar to that of

nitroalkanes.[5]

Resonance in the Nitro Group
The delocalization of electrons within the nitro group is a critical feature of its electronic

structure and can be represented by two main resonance contributors.

Caption: Resonance contributors of the nitro group.

Typical Bond Lengths
While a specific crystal structure for methyl nitroacetate is not readily available in the

literature, typical bond lengths for the functional groups present can be used to approximate its

geometry.

Table 3: Typical Bond Lengths in Methyl Nitroacetate
Functional Groups
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Bond Hybridization
Typical Length
(pm)

Citation

C-C sp³-sp² ~151

C=O (ester) sp²-sp² ~120 [6]

C-O (ester) sp²-sp³ ~136 [7]

O-C (methyl) sp³-sp³ ~143 [6]

C-N (nitroalkane) sp³-sp² ~147.5 [8]

N-O (nitro) sp²-sp² ~121 [9]

C-H sp³-s ~109 [6]

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of methyl nitroacetate. Key

data from ¹H NMR and IR spectroscopy are provided below.

Table 4: Spectroscopic Data for Methyl Nitroacetate
Technique Parameter Value Assignment Citation

¹H NMR Solvent CDCl₃ -

Chemical Shift

(δ)
3.83 ppm s, 3H, -OCH₃

Chemical Shift

(δ)
5.20 ppm s, 2H, -CH₂-

IR (Neat)
Wavenumber

(cm⁻¹)
1760-1776

C=O stretch

(ester)

Wavenumber

(cm⁻¹)
~1560

Asymmetric NO₂

stretch

Wavenumber

(cm⁻¹)
~1370

Symmetric NO₂

stretch
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Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

methyl nitroacetate.

Synthesis of Methyl Nitroacetate
This procedure is adapted from a validated method published in Organic Syntheses. It involves

the formation of the dipotassium salt of nitroacetic acid, followed by esterification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b050895?utm_src=pdf-body
https://www.benchchem.com/product/b050895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nitromethane

A: Form Dipotassium Salt
- Add nitromethane to KOH

- Reflux for 1 hour at ~160°C
- Cool and collect precipitate

Potassium Hydroxide (aq)

Dipotassium Salt of Nitroacetic Acid

B: Esterification
- Suspend salt in Methanol

- Cool to -15°C
- Add H₂SO₄ while maintaining temp

- Stir at room temp for 4h

Methanol Sulfuric Acid (conc.)

Workup
- Filter precipitate

- Concentrate filtrate
- Dissolve in benzene, wash with water

- Dry and remove solvent

Purification
- Distill under reduced pressure

(80-82°C @ 8 mm Hg)

Methyl Nitroacetate

Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl nitroacetate.
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A. Preparation of Dipotassium Salt of Nitroacetic Acid

Charge a 3-liter, three-necked, round-bottomed flask equipped with a sealed mechanical

stirrer, a condenser with a calcium chloride drying tube, and a pressure-equalizing dropping

funnel with a fresh solution of 224 g of potassium hydroxide in 112 g of water.

From the dropping funnel, add 61 g (1.0 mole) of nitromethane over a 30-minute period. The

reaction mixture will heat to 60–80°C.

Heat the reaction mixture to reflux for 1 hour in an oil bath maintained at approximately

160°C.

Allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour.

Collect the precipitated salt by suction filtration and wash it with 200 ml of methanol, followed

by 200 ml of ether.

Dry the crude product in a vacuum desiccator over sulfuric acid for 24 hours. The resulting

dipotassium salt is a hygroscopic powder and should be used immediately.

B. Synthesis of Methyl Nitroacetate

Charge a 2-liter, three-necked, round-bottomed flask equipped with a sealed mechanical

stirrer, a pressure-equalizing dropping funnel with a calcium chloride drying tube, and a

thermometer with 70 g (0.39 mole) of finely powdered dipotassium salt of nitroacetic acid

and 465 ml (11.6 moles) of methanol.

Cool the reaction mixture to -15°C ± 3°C using an appropriate cooling bath.

With vigorous stirring, add 116 g (1.16 moles) of concentrated sulfuric acid over

approximately 1 hour, ensuring the reaction temperature is maintained at -15°C.

After the addition is complete, allow the mixture to warm to room temperature over a 4-hour

period and continue stirring for another 4 hours.

Remove the precipitate by suction filtration.

Concentrate the filtrate on a rotary evaporator at 30–40°C.
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Dissolve the residual oil in benzene and wash with water.

Dry the organic layer over anhydrous sodium sulfate.

Remove the benzene by distillation.

Further purify by distillation under reduced pressure to yield methyl nitroacetate (b.p. 80–

82°C at 8 mm Hg).

Characterization Protocols
5.2.1 ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the purified methyl nitroacetate
sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

Acquisition Parameters: Use a standard proton pulse program. Set the spectral width to

cover the range of 0-10 ppm. Acquire a sufficient number of scans (e.g., 8-16) to achieve a

good signal-to-noise ratio.

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and reference it to the residual CHCl₃ peak at 7.26 ppm or

tetramethylsilane (TMS) at 0 ppm.

5.2.2 Infrared (IR) Spectroscopy

Sample Preparation: As methyl nitroacetate is a liquid, the spectrum can be acquired neat.

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Acquisition: Place a small drop of the liquid sample directly onto the ATR crystal.

Data Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the clean, empty ATR crystal first, which will be automatically

subtracted from the sample spectrum.
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Processing: The resulting spectrum of transmittance or absorbance versus wavenumber

(cm⁻¹) is analyzed for characteristic absorption bands.

Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding

of methyl nitroacetate. The presented data, including chemical identifiers, physical properties,

and spectroscopic information, offer a robust foundation for researchers working with this

compound. The unique electronic environment created by the adjacent ester and nitro

functional groups governs its chemical behavior. The provided experimental protocols for

synthesis and characterization serve as practical resources for laboratory applications,

ensuring safe and effective handling and verification of this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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